4-bromo-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
4-Bromo-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its bromine, methyl, and nitro substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-bromo-5-methyl-3-nitro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-3-nitroacetophenone with hydrazine hydrate in the presence of a base can yield the desired pyrazole derivative . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
4-Bromo-5-methyl-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include hydrazine hydrate, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-5-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
4-Bromo-3-nitro-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-3-nitro-1H-pyrazole:
4-Bromo-5-methyl-1H-pyrazole:
The presence of the bromine, methyl, and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-5-methyl-3-nitro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWTSNDTLVFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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